4-[[1-[4-Chloro-2-(trifluoromethyl)phenyl]tetrazol-5-yl]methoxy]benzaldehyde
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Overview
Description
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The trifluoromethyl group is known for its high electronegativity and could be involved in various reactions . The tetrazole ring is a heterocycle that can participate in various reactions depending on its substitution pattern . The benzaldehyde group contains a formyl group that is often involved in condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoromethyl group is highly electronegative, which could influence the compound’s reactivity . The tetrazole ring is a polar heterocycle, which could impact the compound’s solubility properties . The benzaldehyde group could influence the compound’s reactivity and aroma .Scientific Research Applications
Organic Synthesis and Material Science
Synthesis of Heterocyclic Compounds : Research has demonstrated the synthesis of complex heterocyclic systems, such as thiazolo-quinazoline derivatives, showcasing the intricate chemistry involving benzaldehyde derivatives and their potential in synthesizing novel organic molecules with specific orientations and regiochemistry, supported by NMR, DFT, and X-ray diffraction studies (Gupta & Chaudhary, 2015).
Fluorescent Materials : The development of highly fluorescent materials using phenylene vinylene derivatives indicates the role of benzaldehyde derivatives in creating polymers with significant optical properties, including solubility in organic solvents and high thermal stability (Neilson et al., 2008).
Medicinal Chemistry
Antimicrobial and Anticancer Potential : Studies on pyrazol-3-ones derivatives have highlighted the antimicrobial and anticancer potentials of compounds with benzaldehyde segments, showcasing how variations in substituents affect biological activity. QSAR studies further emphasize the relationship between molecular structure and activity (Sigroha et al., 2012).
Antimicrobial Activity : Synthesis and characterization of triazol-4-ylmethoxy benzaldehyde analogues have been carried out, demonstrating significant antimicrobial activity against various bacteria and fungi, suggesting the potential use of such structures in developing new antimicrobials (Lal, Yadav, & Kumar, 2016).
Catalysis and Chemical Transformations
- Photocatalytic Oxidations : The use of benzaldehyde derivatives in photocatalytic reactions under visible light irradiation for the oxidation of alcohols to aldehydes illustrates the potential application of such compounds in green chemistry and sustainable chemical processes (Higashimoto et al., 2009).
Future Directions
The future directions for this compound would likely depend on its intended use. If it shows promise as a pharmaceutical, further studies could be conducted to optimize its synthesis, evaluate its efficacy, and assess its safety . Alternatively, if it were used in the agrochemical industry, future work could focus on improving its pest control properties .
Properties
IUPAC Name |
4-[[1-[4-chloro-2-(trifluoromethyl)phenyl]tetrazol-5-yl]methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N4O2/c17-11-3-6-14(13(7-11)16(18,19)20)24-15(21-22-23-24)9-26-12-4-1-10(8-25)2-5-12/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHDZPYUWANMCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCC2=NN=NN2C3=C(C=C(C=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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